molecular formula C5H9BN2O3 B2969428 (1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 1086063-70-8

(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B2969428
CAS No.: 1086063-70-8
M. Wt: 155.95
InChI Key: MBKIXFIUNGSYBW-UHFFFAOYSA-N
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Description

(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a hydroxyethyl group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxyethylhydrazine with a suitable diketone can yield the pyrazole ring, which can then be functionalized with a boronic acid group through a series of reactions involving organoboron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles with diverse functional groups .

Mechanism of Action

The mechanism of action of (1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a hydroxyethyl group and a pyrazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[1-(2-hydroxyethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKIXFIUNGSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086063-70-8
Record name 1-(2-Hydroxyethyl)pyrazole-4-boronic acid
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